molecular formula C14H12N4O2S B2625559 3-((1-(Thiophene-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034528-77-1

3-((1-(Thiophene-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2625559
CAS No.: 2034528-77-1
M. Wt: 300.34
InChI Key: MOYXYWAUUXNANQ-UHFFFAOYSA-N
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Description

The chemical compound 3-((1-(Thiophene-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a versatile material used in scientific research. It possesses unique properties that make it suitable for various applications, including drug discovery, organic synthesis, and materials science.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(Thiophene-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves the condensation of thiophene-2-carbonyl chloride with pyrrolidine, followed by the reaction with pyrazine-2-carbonitrile. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-((1-(Thiophene-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile: undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrazine ring

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted pyrazine derivatives

Scientific Research Applications

3-((1-(Thiophene-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile: is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis and for the development of new materials.

    Biology: In the study of biological pathways and as a potential therapeutic agent.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Used in the production of advanced materials and as a catalyst in certain chemical reactions.

Comparison with Similar Compounds

3-((1-(Thiophene-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile: can be compared with other similar compounds, such as:

    Thiophene derivatives: These compounds share the thiophene ring and exhibit similar chemical reactivity and biological activity.

    Pyrrolidine derivatives: Compounds with the pyrrolidine ring are known for their versatility in drug discovery and organic synthesis.

    Pyrazine derivatives: These compounds are widely used in medicinal chemistry and materials science

The uniqueness of This compound lies in its combination of these three functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

3-[1-(thiophene-2-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2S/c15-8-11-13(17-5-4-16-11)20-10-3-6-18(9-10)14(19)12-2-1-7-21-12/h1-2,4-5,7,10H,3,6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOYXYWAUUXNANQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2C#N)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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